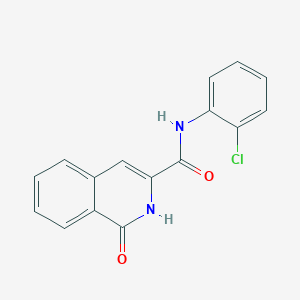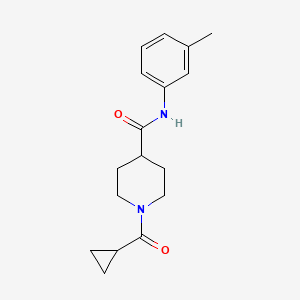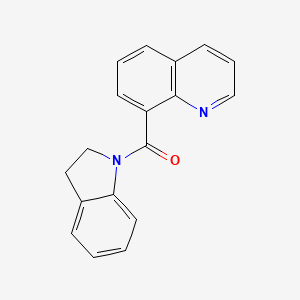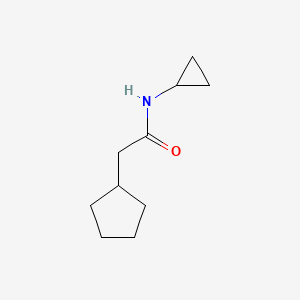
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT belongs to the class of thiophene carboxamides and is a non-protein amino acid derivative.
Wissenschaftliche Forschungsanwendungen
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential use in various fields, including agriculture, aquaculture, and medicine. In agriculture, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the growth and feed intake of livestock, as well as improve the quality of meat. In aquaculture, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its ability to attract fish and increase their feeding activity. In medicine, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential use as an anti-cancer agent, as well as for its ability to improve memory and cognitive function.
Wirkmechanismus
The mechanism of action of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is not fully understood. However, it is believed that 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide acts as a pheromone, which is a chemical signal that triggers a specific behavior in animals. 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is believed to stimulate the olfactory receptors in animals, which leads to an increase in feeding activity and growth.
Biochemical and Physiological Effects:
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects in animals. In livestock, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the levels of growth hormone and insulin-like growth factor-1, which leads to an increase in growth and feed intake. In fish, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which leads to an increase in feeding activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments is that it is a synthetic compound, which allows for precise control of the concentration and purity of the compound. Additionally, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is relatively stable and can be stored for long periods of time. However, one limitation of using 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide. One direction is to further investigate its mechanism of action and how it interacts with various receptors in animals. Another direction is to study its potential use in other fields, such as veterinary medicine and human health. Additionally, more research is needed to determine the optimal concentration and dosage of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide for different applications.
Synthesemethoden
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with isopropyl chloroformate and then reacting the resulting intermediate with propan-2-amine. Another method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with propan-2-ol and thionyl chloride, followed by reacting the resulting intermediate with propan-2-amine. 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide can also be synthesized using other methods, such as the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with propan-2-amine and isobutyl chloroformate.
Eigenschaften
IUPAC Name |
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-6(2)11-10(12)9-5-7(3)8(4)13-9/h5-6H,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZIXCIFHGALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)








